molecular formula C23H19ClN2O2S B12186527 N-(2-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(2-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12186527
M. Wt: 422.9 g/mol
InChI Key: HXFTYCBBJKHGHM-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a chlorobenzyl group, a phenyl group, a pyridinyl group, and a dihydro-1,4-oxathiine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxathiine Ring: The oxathiine ring can be synthesized through a cyclization reaction involving a suitable diol and a sulfur-containing reagent.

    Introduction of the Chlorobenzyl Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a suitable nucleophile.

    Attachment of the Phenyl and Pyridinyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various halides, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic structure. This combination provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H19ClN2O2S

Molecular Weight

422.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C23H19ClN2O2S/c24-19-11-5-4-10-18(19)16-26(20-12-6-7-13-25-20)23(27)21-22(29-15-14-28-21)17-8-2-1-3-9-17/h1-13H,14-16H2

InChI Key

HXFTYCBBJKHGHM-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)N(CC2=CC=CC=C2Cl)C3=CC=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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